molecular formula C9H7NO6 B1365540 4-(Carboxymethyl)-3-nitrobenzoic acid CAS No. 444667-11-2

4-(Carboxymethyl)-3-nitrobenzoic acid

Cat. No.: B1365540
CAS No.: 444667-11-2
M. Wt: 225.15 g/mol
InChI Key: IKQGHWIOQHURNN-UHFFFAOYSA-N
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Description

4-(Carboxymethyl)-3-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6. It is characterized by a carboxymethyl group (-CH2COOH) and a nitro group (-NO2) attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-3-nitrobenzoic acid typically involves the nitration of 4-(Carboxymethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where the carboxyl group can be converted to esters or amides.

    Oxidation: The compound can undergo oxidation reactions, where the carboxymethyl group can be further oxidized to form carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(Carboxymethyl)-3-aminobenzoic acid.

    Substitution: Esters or amides of this compound.

    Oxidation: this compound derivatives with additional carboxyl groups.

Scientific Research Applications

4-(Carboxymethyl)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)-3-nitrobenzoic acid depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxymethyl group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential use in various applications.

Comparison with Similar Compounds

Similar Compounds

    4-(Carboxymethyl)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

    3-Nitrobenzoic acid: Lacks the carboxymethyl group, limiting its ability to form certain derivatives.

    4-Nitrobenzoic acid: Similar in structure but lacks the carboxymethyl group, affecting its reactivity and applications.

Uniqueness

4-(Carboxymethyl)-3-nitrobenzoic acid is unique due to the presence of both the carboxymethyl and nitro groups, which provide a combination of reactivity and versatility in chemical synthesis and applications. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(carboxymethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-8(12)4-5-1-2-6(9(13)14)3-7(5)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQGHWIOQHURNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428450
Record name 4-(carboxymethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444667-11-2
Record name 4-(carboxymethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Carboxymethyl)-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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